molecular formula C9H14N4 B13033269 1-(Pyridazin-3-yl)piperidin-3-amine

1-(Pyridazin-3-yl)piperidin-3-amine

Cat. No.: B13033269
M. Wt: 178.23 g/mol
InChI Key: HTGWIKVWARFXLJ-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)piperidin-3-amine is a heterocyclic compound that features a pyridazine ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and various biological activities. The presence of nitrogen atoms in both rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with piperidine under controlled conditions. For instance, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield pyridazin-3-amines . Another approach involves the condensation of pyridine N-imine with alkyl-oxohex-ynoates followed by hydrazine treatment .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-3-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyridazin-3-yl)piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.

    Piperidine: A six-membered ring containing one nitrogen atom.

Comparison: 1-(Pyridazin-3-yl)piperidin-3-amine is unique due to the fusion of the pyridazine and piperidine rings, which imparts distinct chemical and biological properties. Unlike pyridazine and pyridazinone, this compound has enhanced reactivity and potential for diverse biological activities due to the presence of the piperidine ring .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

1-pyridazin-3-ylpiperidin-3-amine

InChI

InChI=1S/C9H14N4/c10-8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7,10H2

InChI Key

HTGWIKVWARFXLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=CC=C2)N

Origin of Product

United States

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